

Pinobanksin 3-acetate CAS number and chemical identifiers

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Compound of Interest		
Compound Name:	Pinobanksin 3-acetate	
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Pinobanksin 3-acetate: A Technical Guide for Researchers

Abstract: **Pinobanksin 3-acetate**, a naturally occurring flavonoid derivative, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, biological effects, and the signaling pathways it modulates. Detailed experimental protocols for assessing its activity are also presented to facilitate further research and drug development endeavors.

Chemical Identification

Pinobanksin 3-acetate is a flavonoid ester, a derivative of pinobanksin, commonly found in natural sources such as propolis and honey.[1][2] Its chemical identity is well-characterized, and the relevant identifiers are summarized in the table below for easy reference.



Identifier	Value	Source
CAS Number	52117-69-8	[1][3]
Chemical Formula	C17H14O6	[1][3]
Molecular Weight	314.29 g/mol	[1]
IUPAC Name	[(2R,3R)-5,7-dihydroxy-4-oxo- 2-phenyl-2,3-dihydrochromen- 3-yl] acetate	[4]
Synonyms	3-O-Acetylpinobanksin, Pinobanksin 3-O-acetate	[3][5]
SMILES	CC(=O)O[C@@H]1INVALID- LINKC1=CC=CC=C1	[1]
InChI Key	BJYHZSNSMVEQEH- SJORKVTESA-N	[3][5]

Biological Activities and Quantitative Data

Pinobanksin 3-acetate exhibits a range of biological activities, including antioxidant, anticancer, anti-inflammatory, and antiparasitic effects. The following table summarizes key quantitative data from various studies.



Biological Activity	Assay/Cell Line	Result (IC50/EC50)	Reference
Anticancer	PANC-1 (pancreatic cancer)	9.1 μΜ	[4]
SW480 (colon cancer)	Time and dose- dependent inhibition	[5]	
HCT-116 (colon cancer)	Time and dose- dependent inhibition	[6]	
M12.C3.F6 (B-cell lymphoma)	Induces apoptosis	[7]	
Antioxidant	Advanced Glycation End Products (AGEs) Formation	0.06 mM	[3]
LDL Peroxidation	Inhibits	[1]	
Antiparasitic	Plasmodium falciparum (chloroquine-resistant)	15.62 μΜ	[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.



- Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Treatment: Treat the cells with various concentrations of **Pinobanksin 3-acetate** for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
- MTT Addition: After the treatment period, add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100-150 μL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Absorbance Measurement: Incubate the plate in the dark for 15 minutes to 2 hours with gentle shaking to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.



- Cell Culture and Treatment: Culture cells and treat with Pinobanksin 3-acetate as described for the MTT assay.
- Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
- Washing: Wash the cells twice with cold PBS.
- Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.
- Data Interpretation:
 - Annexin V-negative and PI-negative: Viable cells.
 - Annexin V-positive and PI-negative: Early apoptotic cells.
 - Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.



- Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Prepare a series of dilutions of **Pinobanksin 3-acetate** and a positive control (e.g., ascorbic acid or Trolox).
- Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the **Pinobanksin 3-acetate** solution with the DPPH solution.
- Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
- Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula:
 Scavenging Activity (%) = [(A_control A_sample) / A_control] x 100, where A_control is the
 absorbance of the DPPH solution without the sample, and A_sample is the absorbance of
 the DPPH solution with the sample.

Caspase Activity Assay

This assay quantifies the activity of specific caspases (e.g., caspase-3, -8, -9) involved in the apoptotic cascade.

Principle: The assay utilizes a specific peptide substrate for the target caspase, which is conjugated to a chromophore or fluorophore. When the caspase is active in the cell lysate, it cleaves the substrate, releasing the reporter molecule, which can then be quantified by measuring absorbance or fluorescence.

- Cell Lysis: After treating cells with Pinobanksin 3-acetate, lyse the cells using a specific lysis buffer provided in a commercial kit.
- Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
- Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the specific caspase substrate.



- Incubation: Incubate the plate at 37°C for 1-2 hours.
- Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the released reporter molecule.
- Data Analysis: Quantify the caspase activity based on the signal intensity and normalize to the protein concentration.

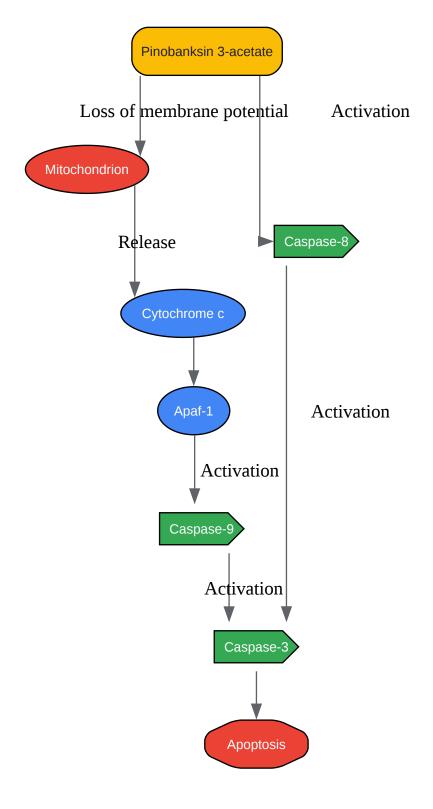
Signaling Pathways

Pinobanksin 3-acetate has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[7] While its effects on other pathways like Wnt and calcium signaling are less characterized, the known mechanisms of similar flavonoids suggest potential interactions.

Apoptotic Signaling Pathway

Studies have demonstrated that **Pinobanksin 3-acetate** induces apoptosis in B-cell lymphoma cells by activating the caspase cascade.[7] This involves the activation of initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3), coupled with a loss of mitochondrial membrane potential.





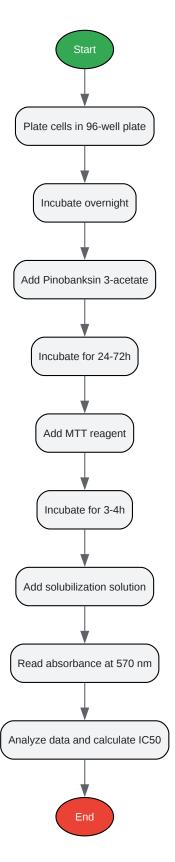
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Caption: Intrinsic apoptotic pathway induced by **Pinobanksin 3-acetate**.

Experimental Workflow Example: MTT Assay



The following diagram illustrates the logical workflow for performing an MTT assay to determine the cytotoxic effects of **Pinobanksin 3-acetate**.





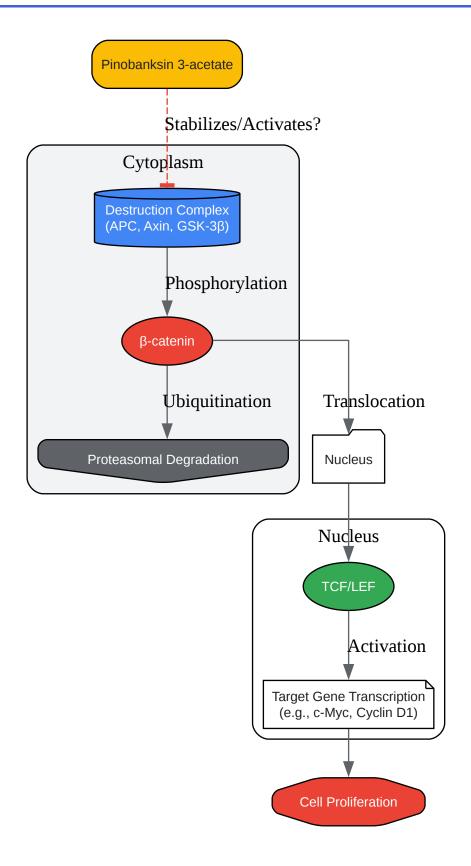
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Caption: Workflow for assessing cell viability using the MTT assay.

Putative Modulation of Wnt Signaling Pathway

While direct evidence for **Pinobanksin 3-acetate** is limited, many flavonoids are known to inhibit the Wnt/ β -catenin signaling pathway, which is often aberrantly activated in cancers. A plausible mechanism involves the promotion of β -catenin degradation, preventing its nuclear translocation and subsequent activation of target genes involved in proliferation.





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Caption: Putative inhibition of the Wnt/β-catenin pathway by **Pinobanksin 3-acetate**.



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